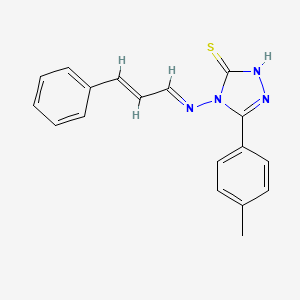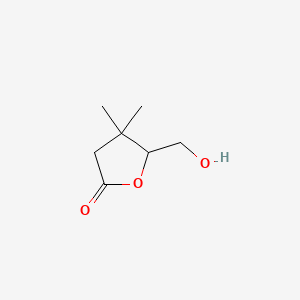
(Cyclohexylamino)morpholin-4-ylmethane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexylamino)morpholin-4-ylmethane-1-thione is an organic compound with the molecular formula C₁₁H₂₀N₂OS It is characterized by the presence of a cyclohexylamino group attached to a morpholine ring, with a thione group (a sulfur analog of a carbonyl group) attached to the methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Cyclohexylamine and Morpholine Reaction
Reactants: Cyclohexylamine and morpholine.
Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide, under reflux conditions.
Procedure: Cyclohexylamine is reacted with morpholine in a suitable solvent like ethanol. The mixture is heated under reflux, and the product is isolated by filtration and purified by recrystallization.
-
Thionation
Reactants: The intermediate product from the first step and a thionating agent such as Lawesson’s reagent.
Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures.
Procedure: The intermediate is dissolved in a suitable solvent like toluene, and Lawesson’s reagent is added. The mixture is heated, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for (Cyclohexylamino)morpholin-4-ylmethane-1-thione are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can convert the thione group to a thiol or even further to an alkane.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Depending on the nature of the substituent, reactions can be carried out at room temperature or under reflux.
Products: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Applications De Recherche Scientifique
Chemistry
(Cyclohexylamino)morpholin-4-ylmethane-1-thione is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The thione group can interact with active sites of enzymes, potentially leading to the development of new drugs.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (Cyclohexylamino)morpholin-4-ylmethane-1-thione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Cyclohexylamine
Structure: Contains a cyclohexyl group attached to an amine.
Differences: Lacks the morpholine and thione groups, making it less versatile in terms of reactivity and applications.
-
Morpholine
Structure: Contains a morpholine ring.
Differences: Does not have the cyclohexylamino or thione groups, limiting its use in certain synthetic applications.
-
Thiomorpholine
Structure: Contains a morpholine ring with a sulfur atom.
Uniqueness
(Cyclohexylamino)morpholin-4-ylmethane-1-thione is unique due to the combination of its functional groups. The presence of both a cyclohexylamino group and a thione group attached to a morpholine ring provides a versatile scaffold for chemical reactions and applications. This combination is not commonly found in other compounds, making it valuable for specialized research and industrial purposes.
Propriétés
Numéro CAS |
36903-85-2 |
|---|---|
Formule moléculaire |
C11H20N2OS |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
N-cyclohexylmorpholine-4-carbothioamide |
InChI |
InChI=1S/C11H20N2OS/c15-11(13-6-8-14-9-7-13)12-10-4-2-1-3-5-10/h10H,1-9H2,(H,12,15) |
Clé InChI |
WFRSBKJYGRXBPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=S)N2CCOCC2 |
Solubilité |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)

![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)
![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005412.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide](/img/structure/B12005421.png)
![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)

![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)
